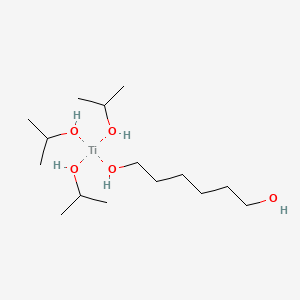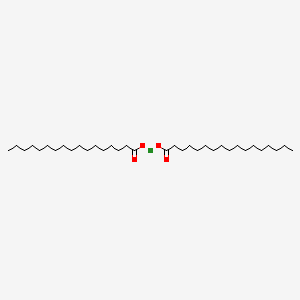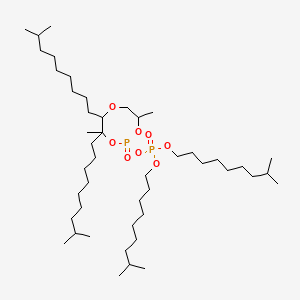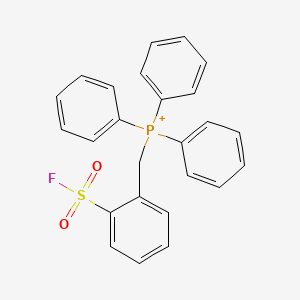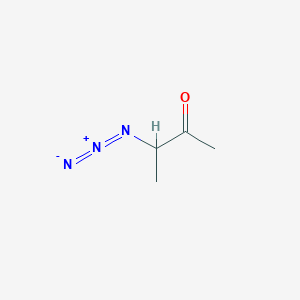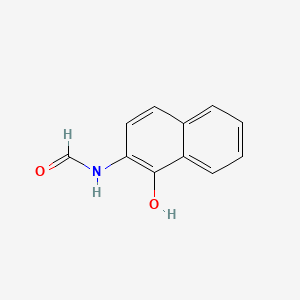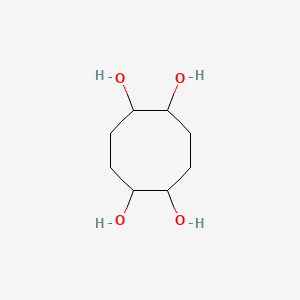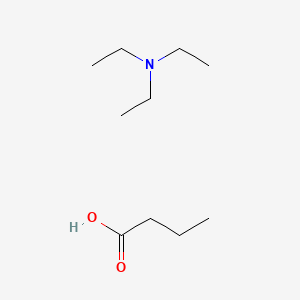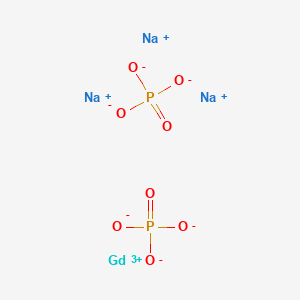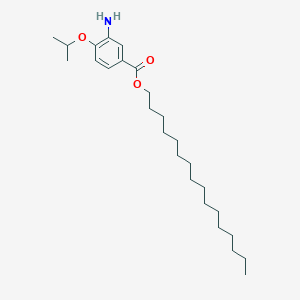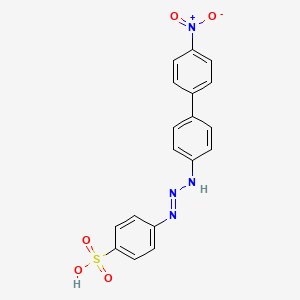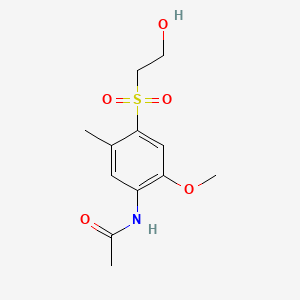
Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- is an organic compound with the molecular formula C10H13NO4S. This compound is characterized by the presence of an acetamide group, a hydroxyethyl sulfonyl group, a methoxy group, and a methyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-2-methoxy-5-methylbenzenesulfonamide and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained. Common solvents used in the reaction include ethanol and water.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and efficiency, and the product is purified using industrial-scale chromatography or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a sulfone group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethyl sulfonyl group can form hydrogen bonds with target proteins, affecting their function. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-hydroxyethyl): Similar structure but lacks the methoxy and methyl groups.
Acetamide, N-(2-hydroxyphenyl): Contains a hydroxy group instead of a hydroxyethyl sulfonyl group.
Uniqueness
Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- is unique due to the presence of the hydroxyethyl sulfonyl group, which imparts distinct chemical and biological properties. The combination of functional groups in this compound allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
CAS No. |
77565-50-5 |
|---|---|
Molecular Formula |
C12H17NO5S |
Molecular Weight |
287.33 g/mol |
IUPAC Name |
N-[4-(2-hydroxyethylsulfonyl)-2-methoxy-5-methylphenyl]acetamide |
InChI |
InChI=1S/C12H17NO5S/c1-8-6-10(13-9(2)15)11(18-3)7-12(8)19(16,17)5-4-14/h6-7,14H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
KHUNDNDPUBIRLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)CCO)OC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


